molecular formula C16H13F13O2 B1502174 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol CAS No. 957206-65-4

4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol

Cat. No. B1502174
CAS RN: 957206-65-4
M. Wt: 484.25 g/mol
InChI Key: PLXJZTAXKGDVFR-UHFFFAOYSA-N
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Description

4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol, also known as F13, is a fluorinated surfactant that has gained attention in scientific research due to its unique properties. F13 is a nonionic surfactant that is highly soluble in water and organic solvents, making it an ideal candidate for various applications in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is based on its ability to lower the surface tension of water and organic solvents. This property allows 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol to form micelles, which are structures that can solubilize hydrophobic molecules. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol can also form bilayers, which can be used as a model membrane for various biological studies.
Biochemical and Physiological Effects:
4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has been shown to have minimal toxicity and is biocompatible, making it an ideal candidate for various biological applications. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has been used as a transfection agent for gene delivery, allowing for the efficient delivery of genetic material into cells. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has also been used as a drug delivery system, allowing for the controlled release of drugs over time.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is its high solubility in water and organic solvents, allowing for its use in various applications. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is also stable over a wide range of pH and temperature, making it an ideal candidate for various experiments. However, one limitation of 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is its high cost, which may limit its use in certain applications.

Future Directions

The future directions for 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol are vast, and new applications for this surfactant are constantly being discovered. One potential application for 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is in the field of nanomedicine, where it could be used as a drug delivery system for various diseases. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol could also be used as a stabilizer for various enzymes and proteins, allowing for their use in various industrial applications. In addition, 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol could be used as a surfactant in various environmental applications, such as the removal of pollutants from water.
In conclusion, 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol is a unique surfactant that has gained attention in scientific research due to its unique properties. Its high solubility in water and organic solvents, stability over a wide range of pH and temperature, and biocompatibility make it an ideal candidate for various applications in chemistry and biology. The future directions for 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol are vast, and new applications for this surfactant are constantly being discovered.

Scientific Research Applications

4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has been widely used in scientific research due to its unique properties. It has been used as a surfactant in various applications such as emulsion polymerization, microemulsions, and as a dispersant for nanoparticles. 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has also been used in the synthesis of various materials such as metal-organic frameworks and polymer brushes. In addition, 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyloxy)benzyl alcohol has been used as a stabilizer for various enzymes and proteins, allowing for their storage and transportation in a stable form.

properties

IUPAC Name

[4-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F13O2/c17-11(18,6-1-7-31-10-4-2-9(8-30)3-5-10)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-5,30H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXJZTAXKGDVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696538
Record name {4-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957206-65-4
Record name {4-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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